molecular formula C15H22N2O2 B1591552 tert-Butyl 2-phenylpiperazine-1-carboxylate CAS No. 886766-60-5

tert-Butyl 2-phenylpiperazine-1-carboxylate

Cat. No. B1591552
M. Wt: 262.35 g/mol
InChI Key: DVOURBIBCQYVCC-ZDUSSCGKSA-N
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Description

“tert-Butyl 2-phenylpiperazine-1-carboxylate” is a chemical compound with the CAS Number: 886766-60-5 . It has a molecular weight of 262.35 and its IUPAC name is tert-butyl 2-phenyl-1-piperazinecarboxylate . It is a solid substance and is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI Code for “tert-Butyl 2-phenylpiperazine-1-carboxylate” is 1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-9-16-11-13(17)12-7-5-4-6-8-12/h4-8,13,16H,9-11H2,1-3H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“tert-Butyl 2-phenylpiperazine-1-carboxylate” is a solid substance . It is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . The compound has a molecular weight of 262.35 .

Scientific Research Applications

Selective Antagonism in Pharmacology

The compound (+/-)-WAY100135, which is a derivative of tert-Butyl 2-phenylpiperazine-1-carboxylate, has been identified as a selective antagonist at both somatodendritic and postsynaptic 5-HT1A receptors. This characteristic makes it significant in neuropsychopharmacology research, particularly in studying serotonin receptors and their roles in neurological processes (Fletcher et al., 1993).

Application in Organic Synthesis

tert-Butyl phenylazocarboxylates, closely related to tert-Butyl 2-phenylpiperazine-1-carboxylate, serve as versatile building blocks in synthetic organic chemistry. They can undergo nucleophilic substitutions and radical reactions, demonstrating their utility in creating diverse organic compounds (Jasch et al., 2012).

Involvement in Materials Science

Phenylacetylene dendrimers terminated with tert-butyl esters, a category that includes tert-Butyl 2-phenylpiperazine-1-carboxylate, have been synthesized and characterized. These dendrimers have applications in materials science due to their unique solubility characteristics and potential for creating new materials (Pesak et al., 1997).

Photophysical and Fluorescence Properties

The fluorene derivative tert-butyl 4,4'-(4,4' (1E,1'E)-2,2'-(9,9-bis(2-(2-ethoxyethoxy)ethyl)-9H-fluorene-2,7-diyl)bis(ethene-2,1-diyl)bis(4,1 phenylene)]dipiperazine-1-carboxylate exhibits significant two-photon absorption and excited-state transient absorption. This makes it relevant in the study of photophysics and potential applications in fluorescence microscopy and bioimaging (Belfield et al., 2012).

Catalysis in Organic Reactions

tert-Butyl phenyl sulfoxide, a compound related to tert-Butyl 2-phenylpiperazine-1-carboxylate, has been used as a traceless precatalyst in coupling reactions. It showcases the compound's utility in facilitating organic synthesis and catalysis (Zhang et al., 2015).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray and to rinse cautiously with water in case of contact with eyes .

properties

IUPAC Name

tert-butyl 2-phenylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-9-16-11-13(17)12-7-5-4-6-8-12/h4-8,13,16H,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVOURBIBCQYVCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00587588
Record name tert-Butyl 2-phenylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-phenylpiperazine-1-carboxylate

CAS RN

859518-32-4
Record name tert-Butyl 2-phenylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Phenylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Wright - 2018 - ora.ox.ac.uk
Lysine Demethylases (KDMs) represent an interesting drug target as they have been implicated in many diseases including several cancers. Reported inhibitors of KDM5 are commonly …
Number of citations: 4 ora.ox.ac.uk

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